Isomalt (CAS 20942-99-8) is a disaccharide sugar alcohol consisting of an equimolar mixture of 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). In industrial and pharmaceutical procurement, Isomalt is primarily sourced as a premium bulk excipient and sugar substitute due to its exceptionally low hygroscopicity, high thermal stability, and excellent direct compression characteristics [1]. Unlike monosaccharide polyols, Isomalt maintains a glass transition temperature above room temperature and resists moisture absorption even at elevated relative humidity, making it a critical material for extending the shelf life of moisture-sensitive active pharmaceutical ingredients (APIs) and maintaining the structural integrity of hard-boiled lozenges [2]. Its lack of a carbonyl group renders it immune to Maillard browning, ensuring formulation clarity and stability under high-heat processing conditions[3].
Substituting Isomalt with standard sugars or cheaper polyols often leads to catastrophic formulation failures in both pharmaceutical and advanced confectionery applications. Sucrose, the traditional baseline, undergoes thermal degradation and Maillard browning at high processing temperatures, ruining the visual clarity and chemical neutrality required for clear lozenges and sensitive API matrices [1]. Among polyols, Sorbitol is highly hygroscopic, absorbing significant atmospheric moisture which causes caking, stickiness, and rapid degradation of moisture-sensitive compounds [2]. While Mannitol shares Isomalt's low hygroscopicity, it exhibits inferior binding capacity and higher lubricant sensitivity during direct compression, resulting in lower tablet tensile strength and higher friability at standard compaction pressures [3]. Consequently, using generic substitutes compromises shelf life, mechanical durability, and aesthetic stability.
Isomalt demonstrates profound resistance to atmospheric moisture compared to monosaccharide polyols. In comparative hygroscopicity profiling, highly water-soluble polyols like Sorbitol act as humectants, exhibiting high degrees of moisture absorption that lead to rapid caking and texture deterioration. In contrast, Isomalt possesses an extremely low degree of hygroscopicity, absorbing minimal moisture from the atmosphere[1]. This low water-binding capacity makes it vastly superior to Sorbitol for extending the shelf life and maintaining the crispness of products stored in open air [2].
| Evidence Dimension | Moisture gain at high Relative Humidity (RH) |
| Target Compound Data | Minimal to near-zero moisture absorption, maintaining dry flowability |
| Comparator Or Baseline | Sorbitol (exhibits significant exponential moisture gain and high hygroscopicity) |
| Quantified Difference | Isomalt prevents the caking and stickiness that critically compromises Sorbitol formulations at high humidity |
| Conditions | Atmospheric exposure at elevated relative humidity levels |
Procuring Isomalt eliminates the need for extreme moisture-barrier packaging and prevents the degradation of moisture-sensitive APIs in solid dosage forms.
In high-speed pharmaceutical manufacturing, Isomalt (specifically agglomerated fluid-bed grades) outperforms Mannitol in mechanical tablet strength. At a compaction pressure of 100 MPa with a high magnesium stearate (MgSt) lubricant level of 3.0 wt%, Mannitol tablets achieve a hardness of approximately 100 N. Under the exact same conditions, agglomerated Isomalt yields significantly higher tablet hardness, demonstrating lower lubricant sensitivity and superior plastic deformation characteristics [1]. This ensures tablets pass friability tests even when high levels of API or lubricants are incorporated .
| Evidence Dimension | Tablet Hardness (Tensile Strength) at 100 MPa compaction |
| Target Compound Data | Significantly >100 N (agglomerated Isomalt) |
| Comparator Or Baseline | Mannitol (~100 N) |
| Quantified Difference | Isomalt provides substantially higher mechanical strength and lower lubricant sensitivity than Mannitol at equivalent compaction pressures |
| Conditions | Direct compression with 3.0 wt% Magnesium Stearate lubricant |
Higher tensile strength reduces tablet breakage and friability during packaging and transport, lowering overall manufacturing defect rates.
Unlike Sucrose, which breaks down into reducing sugars (glucose and fructose) and undergoes Maillard browning at high temperatures, Isomalt lacks an exposed carbonyl group. When boiled to temperatures of 165°C–180°C to achieve a moisture content below 2% for hard-crack applications, Isomalt remains completely transparent and colorless [1]. Sucrose controls processed under identical thermal conditions exhibit significant browning and a severe drop in L* lightness value due to melanoidin formation [2].
| Evidence Dimension | Color formation (L* lightness value) post-heating |
| Target Compound Data | Maintains high L* value (transparent/colorless) up to 180°C |
| Comparator Or Baseline | Sucrose (low L* value, brown/yellow discoloration) |
| Quantified Difference | Isomalt completely prevents the thermal browning and caramelization inherent to Sucrose processing |
| Conditions | High-temperature boiling (165°C - 180°C) in the presence of amino components |
This thermal resilience allows manufacturers to produce visually pristine, clear pharmaceutical lozenges and premium edibles without heat-induced discoloration.
Because Isomalt exhibits superior plastic deformation and lower lubricant sensitivity than Mannitol, it is the excipient of choice for direct compression workflows. It allows formulators to achieve high tablet hardness and low friability even when blending large volumes of active pharmaceutical ingredients (APIs) or high concentrations of magnesium stearate [1].
Isomalt's near-zero hygroscopicity at high relative humidity makes it an ideal filler and binder for moisture-sensitive drugs. Unlike Sorbitol, which acts as a humectant and draws moisture into the tablet matrix, Isomalt protects hydrolytically unstable compounds, extending shelf life and reducing the need for costly, ultra-high-barrier blister packaging [2].
Due to its high thermal stability (up to 180°C) and inability to participate in Maillard browning, Isomalt is the premier bulk base for hard-boiled lozenges. It allows manufacturers to boil syrups to the 'hard crack' stage (driving residual moisture below 2%) without the yellowing or caramelization that occurs with Sucrose, ensuring a perfectly clear, glass-like final product [3].